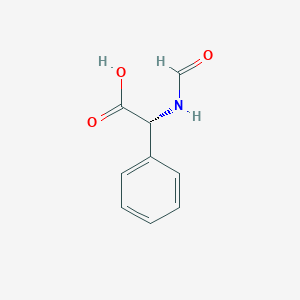

Formyl-D-phenylglycine

Descripción

Overview of Formyl-D-phenylglycine in Academic Research

This compound is primarily utilized in academic research for its role in chiral separations and as a specialized building block in organic synthesis. Its application as a resolving agent is a notable area of investigation. For instance, N-formyl-D-phenylglycine has been successfully employed in the optical resolution of racemic amines, such as 1-methyl-3-phenylpropylamine, to isolate the desired stereoisomer. This process relies on the formation of diastereomeric salts, which can be separated through crystallization, followed by the recovery of the optically pure amine and the resolving agent google.com.

Beyond its use in resolution, this compound is considered a bioactive small molecule and serves as a precursor in the synthesis of more complex chemical entities chemimpex.comcalpaclab.com. Research in this area explores its incorporation into novel structures with potential pharmaceutical applications. Studies have investigated its use in the synthesis of new compounds and in the study of enantiomeric recognition, highlighting its utility in the development of chiral molecules jst.go.jp.

Historical Context of D-Phenylglycine and its Formyl Derivative Research

The scientific exploration of D-phenylglycine and its derivatives has a rich history rooted in the discovery and development of antibiotics. In the 1960s and 1970s, researchers identified phenylglycine as a structural component of various peptide antibiotics, including virginiamycin S and streptogramin B, which are produced by Streptomyces species rsc.org.

A significant milestone in the application of D-phenylglycine was its incorporation as a side chain in the synthesis of semi-synthetic β-lactam antibiotics. The development of ampicillin (B1664943) and cefalexin, which feature a D-phenylglycine moiety, marked a major advancement in antibacterial therapy google.com. This spurred further research into the synthesis and production of D-phenylglycine and its derivatives. Early methods for preparing derivatives, such as the enamine-salt of D-2-phenyl-glycine, were reported in the mid-1960s google.com.

The use of formylated derivatives like this compound emerged from the need for enantiomerically pure compounds in the pharmaceutical industry. The development of effective resolving agents was crucial, and N-acyl derivatives of amino acids, including the formyl derivative of D-phenylglycine, proved to be valuable tools for this purpose google.com.

Significance of Stereochemistry in Amino Acid Derivatives

The stereochemistry of amino acid derivatives, particularly those containing a phenylglycine scaffold, is of paramount importance as it profoundly influences their physical properties and biological activity. Unlike proteinogenic aromatic amino acids that have a methylene (B1212753) spacer, the bulky phenyl group in phenylglycine is directly attached to the alpha-carbon. This structural feature significantly restricts the conformational freedom of the molecule rsc.org.

A key characteristic of phenylglycine and its derivatives is their susceptibility to racemization, the process of converting an enantiomerically pure form into a mixture of enantiomers. Phenylglycine has been observed to racemize at a significantly higher rate than other amino acids like alanine, especially under basic conditions rsc.orgresearchgate.net. This is attributed to the stabilization of the carbanion intermediate by the adjacent phenyl ring. The control of racemization is a critical challenge in the synthesis of peptides containing phenylglycine researchgate.net.

The specific stereochemical configuration (D or L) is often a determinant of a molecule's biological function. For example, the sweetness of certain dipeptide esters is dependent on the specific stereoisomers; the L,D isomer of aspartyl-D-phenylglycine esters imparts a sweet taste, while other isomers may not google.com. Similarly, in many antibiotics, the precise stereochemistry of the D-phenylglycine side chain is essential for their antibacterial activity rsc.org. Consequently, methods for the stereoselective synthesis and the separation of stereoisomers, such as the use of chiral auxiliaries and resolving agents like D-phenylglycine itself, are central to the chemistry of these compounds chemimpex.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-formamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTYHYHSDPMHRA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426713 | |

| Record name | Formyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-71-3 | |

| Record name | Formyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Formyl D Phenylglycine

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods provide elegant and efficient routes to enantiomerically pure Formyl-D-phenylglycine by combining the selectivity of enzymes with the practicality of chemical synthesis. These approaches are centered on the principles of kinetic resolution and deracemization, offering high yields and optical purity.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. wikipedia.org This is achieved by coupling a rapid racemization of the starting material with a highly enantioselective enzymatic reaction. wikipedia.org In the context of D-phenylglycine derivatives, DKR often involves the enzymatic acylation or hydrolysis of a racemic mixture, where one enantiomer reacts much faster than the other. The unreactive enantiomer is continuously racemized in situ, thus feeding the enzymatic reaction until all the starting material is converted to the desired enantiomerically pure product.

While specific DKR protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, the principles can be applied to its precursors. For instance, a DKR process can be employed for the synthesis of D-phenylglycine amide, a direct precursor to this compound. This can be achieved by combining an enzyme-catalyzed ammonolysis of a racemic phenylglycine methyl ester with a racemization catalyst for the unreacted ester. researchgate.net The resulting D-phenylglycine amide can then be chemically formylated to yield the target compound.

Key to a successful DKR is the careful selection of the enzyme and the racemization catalyst to ensure their compatibility and efficiency under the same reaction conditions. princeton.edu Lipases are commonly used for the resolution step due to their stereoselectivity. wikipedia.org

Nitrilase-Catalyzed Deracemization of N-Formyl-phenylglycinonitrile

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. nih.gov This enzymatic activity can be harnessed for the deracemization of a racemic nitrile, such as N-Formyl-phenylglycinonitrile, to produce enantiomerically pure N-Formyl-D-phenylglycine.

The process involves the enantioselective hydrolysis of the nitrile, where the nitrilase preferentially converts one enantiomer of the racemic N-Formyl-phenylglycinonitrile into N-Formyl-D-phenylglycine, leaving the other enantiomer unreacted. For this to be a deracemization process, the unreacted enantiomer must be racemized in situ to allow for complete conversion to the desired product.

The chemoenzymatic synthesis of phenylglycine and its derivatives has been demonstrated by coupling the Strecker synthesis (which produces a racemic aminonitrile) with a nitrilase reaction. frontiersin.org Variants of nitrilases from organisms like Pseudomonas fluorescens have shown the ability to convert racemic phenylglycinonitrile with high enantioselectivity. frontiersin.org By employing a nitrilase that is selective for the D-enantiomer of the formylated aminonitrile, a direct route to this compound can be established.

| Enzyme Class | Substrate | Product | Key Feature |

| Nitrilase | N-Formyl-DL-phenylglycinonitrile | This compound | Enantioselective hydrolysis of the nitrile group. |

Enzymatic Transamination Routes for D-Phenylglycine Synthesis

Transaminases (aminotransferases) are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. This enzymatic reaction is highly stereoselective and can be employed for the synthesis of D-phenylglycine, a precursor to this compound.

The synthesis of D-phenylglycine can be achieved using a D-aminotransferase (DAT) which catalyzes the conversion of a prochiral keto acid, phenylglyoxylate, into D-phenylglycine. A suitable amino donor, such as D-alanine or L-glutamate, is required for this reaction. The use of a stereospecific D-phenylglycine aminotransferase is crucial for obtaining the desired enantiomer. nih.gov

Engineered E. coli cells have been developed to express multiple enzymes for the one-pot synthesis of D-phenylglycine from various starting materials like racemic mandelic acid or styrene. semanticscholar.org These whole-cell catalysts can contain a D-phenylglycine aminotransferase as a key enzyme in the cascade. semanticscholar.org Once D-phenylglycine is synthesized with high enantiomeric purity, it can be subsequently formylated through a standard chemical procedure to yield this compound.

| Enzyme | Substrate | Amino Donor | Product |

| D-Aminotransferase (DAT) | Phenylglyoxylate | D-Alanine / L-Glutamate | D-Phenylglycine |

Coupled Enzymatic Reactions for Enantioselective Production

Coupled enzymatic reactions, or enzyme cascades, are highly efficient for the synthesis of chiral compounds as they allow for multi-step conversions in a single reaction vessel, often with in situ cofactor regeneration. nih.gov This approach can be applied to the enantioselective production of D-phenylglycine.

One such cascade for D-phenylglycine synthesis starts from racemic mandelate. nih.gov The cascade can involve a mandelate racemase to interconvert the enantiomers of mandelic acid, a D-mandelate dehydrogenase to oxidize D-mandelate to phenylglyoxylate, and a D-aminotransferase to convert phenylglyoxylate to D-phenylglycine. A formate dehydrogenase can be included in the system to regenerate the NADH cofactor required by the dehydrogenase.

Another example involves the use of penicillin G acylase (PGA) in a multicompartment electrolyzer to produce pure D-phenylglycine from a racemic mixture. nih.gov The enzyme catalyzes the acylation of the L-enantiomer, which is then removed from the reaction chamber by electrophoretic transport, leaving the desired D-phenylglycine behind. nih.gov The resulting D-phenylglycine can then be chemically formylated.

Biosynthetic Pathways and Engineering for D-Phenylglycine Precursors

The biosynthesis of D-phenylglycine precursors in microorganisms provides a sustainable and environmentally friendly alternative to chemical synthesis. Understanding and engineering these pathways can lead to the efficient production of the chiral precursors needed for this compound synthesis.

Natural Biosynthetic Pathways in Microorganisms (e.g., Streptomyces pristinaespiralis)

The bacterium Streptomyces pristinaespiralis is a producer of the antibiotic pristinamycin, which contains an L-phenylglycine moiety. nih.gov The biosynthetic gene cluster for pristinamycin includes a set of genes (pglA, pglB, pglC, pglD, and pglE) responsible for the synthesis of L-phenylglycine. researchgate.net This pathway serves as a blueprint for the biosynthesis of phenylglycine and can be engineered for the production of the D-enantiomer.

The proposed biosynthetic pathway for L-phenylglycine in S. pristinaespiralis starts from phenylpyruvate, which is derived from the shikimate pathway. nih.govresearchgate.net The key steps are as follows:

Conversion of Phenylpyruvate to Phenylacetyl-CoA: The pyruvate dehydrogenase-like complex, encoded by pglB and pglC, converts phenylpyruvate to phenylacetyl-CoA. nih.govresearchgate.net

Oxidation to Benzoylformyl-CoA: The enzyme PglA, a dioxygenase, oxidizes phenylacetyl-CoA to benzoylformyl-CoA. nih.gov

Hydrolysis to Phenylglyoxylate: A thioesterase, encoded by pglD, cleaves the CoA thioester bond to yield phenylglyoxylate. nih.govresearchgate.net

Transamination to L-Phenylglycine: Finally, the aminotransferase PglE, encoded by pglE, catalyzes the transamination of phenylglyoxylate to L-phenylglycine. researchgate.netnih.gov

To engineer this pathway for the production of D-phenylglycine, the L-specific aminotransferase PglE can be replaced with a D-specific aminotransferase. For example, the gene hpgAT from Pseudomonas putida, which encodes a D-phenylglycine aminotransferase, can be used to create a synthetic operon for D-phenylglycine production. nih.gov

| Gene | Encoded Protein | Function in L-Phenylglycine Biosynthesis |

| pglB/pglC | Pyruvate dehydrogenase-like complex | Phenylpyruvate → Phenylacetyl-CoA |

| pglA | Dioxygenase | Phenylacetyl-CoA → Benzoylformyl-CoA |

| pglD | Thioesterase | Benzoylformyl-CoA → Phenylglyoxylate |

| pglE | L-Aminotransferase | Phenylglyoxylate → L-Phenylglycine |

Genetic Engineering and Fermentation Optimization for Enhanced Production

The fermentative production of phenylglycines has been significantly advanced through genetic engineering. A primary strategy involves the construction of artificial operons for D-Phg synthesis. nih.govnih.gov Based on the natural L-phenylglycine (L-Phg) operon found in Streptomyces pristinaespiralis, researchers have created a synthetic D-Phg pathway. nih.govnih.gov This was achieved by replacing the gene pglE, which encodes an L-Phg aminotransferase, with hpgAT from Pseudomonas putida, a gene that codes for a stereo-inverting D-Phg aminotransferase. nih.gov

These engineered operons, controlling the expression of all necessary biosynthetic genes, have been introduced into various host strains, particularly actinomycetes like Streptomyces lividans and the original producer, S. pristinaespiralis, leading to the successful fermentative production of Phg. nih.govnih.gov Further rational genetic engineering of these optimal producer strains has led to significant improvements in Phg yields. nih.gov Optimization of fermentation conditions is also a critical step to enhance production. For instance, in the production of L-phg, which shares pathway intermediates with D-Phg, optimization of the fermentation process in engineered E. coli has been explored to improve titers. nih.gov The first completely fermentative production of D-Phg was achieved by expressing the required enzymes in E. coli strains that were already optimized for the production of the precursor L-phenylalanine. nih.gov

Metabolic Engineering for D-Phenylglycine Pathway Construction in E. coli

Escherichia coli has been a primary target for the metabolic engineering of D-phenylglycine production due to its well-understood genetics and rapid growth. pnnl.gov The core strategy involves creating an artificial, three-step biosynthetic pathway to convert a precursor from the host's central metabolism into D-Phg. nih.gov This pathway starts from phenylpyruvate, a direct precursor in the natural L-phenylalanine biosynthesis pathway. nih.govresearchgate.net

The engineered pathway consists of three key enzymes:

Hydroxymandelate synthase (HmaS)

Hydroxymandelate oxidase (Hmo)

Stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) nih.gov

By co-expressing the genes for these enzymes, obtained from various microorganisms like Amycolatopsis orientalis, Streptomyces coelicolor, and Pseudomonas putida, in an L-phenylalanine-producing E. coli strain, a functional pathway for D-Phg synthesis from glucose was established. nih.govnih.gov To further enhance the production of D-Phg and channel metabolic flux towards the desired product, key genes involved in competing pathways were deleted. Specifically, the genes tyrB and aspC, which encode aminotransferases responsible for the synthesis of the byproduct L-phenylalanine, were removed. nih.gov This metabolic engineering approach successfully established E. coli as a viable cell factory for the fermentative production of D-Phg. nih.gov

Role of Specific Enzymes (e.g., PglA, PglB/C, PglD, PglE, HmaS, Hmo, HpgAT, DAT)

The biosynthesis of D-phenylglycine, whether through natural or engineered pathways, relies on the coordinated action of several specific enzymes.

Enzymes from the Natural L-Phg Pathway:

The natural biosynthesis of L-phenylglycine in Streptomyces pristinaespiralis involves an operon of pgl genes. nih.gov While this pathway produces the L-enantiomer, its components are foundational for engineering the D-Phg pathway.

| Enzyme | Gene(s) | Function | Source Organism |

| Pyruvate dehydrogenase-like complex | PglB/C | Converts phenylpyruvate to phenylacetyl-CoA. nih.govmonash.edu | Streptomyces pristinaespiralis |

| Phg dioxygenase | PglA | Oxidizes phenylacetyl-CoA to benzoylformyl-CoA. nih.govmonash.edu | Streptomyces pristinaespiralis |

| Thioesterase | PglD | Cleaves the CoA group from benzoylformyl-CoA to yield phenylglyoxylate. nih.govnih.gov | Streptomyces pristinaespiralis |

| L-Phg aminotransferase | PglE | Converts phenylglyoxylate to L-Phg using L-phenylalanine as an amino donor. nih.govnih.gov | Streptomyces pristinaespiralis |

Enzymes in the Engineered D-Phg Pathway:

The artificial pathway constructed in E. coli utilizes a different set of enzymes to produce D-Phg from phenylpyruvate. nih.gov

| Enzyme | Gene(s) | Function | Source Organism(s) |

| Hydroxymandelate synthase | HmaS | Catalyzes the conversion of phenylpyruvate to mandelate. nih.gov | Amycolatopsis orientalis nih.gov |

| Hydroxymandelate oxidase | Hmo | Catalyzes the conversion of mandelate to phenylglyoxylate. nih.gov | Streptomyces coelicolor nih.gov |

| D-4-hydroxyphenylglycine aminotransferase | HpgAT | A stereo-inverting enzyme that converts phenylglyoxylate to D-Phg. nih.govnih.gov | Pseudomonas putida nih.govnih.gov |

| D-phenylglycine aminotransferase | DAT | Can convert phenylglyoxylate to D-Phg. nih.gov | Not specified |

Cofactor Regeneration Systems in Biocatalysis

Many enzymatic reactions crucial for biosynthetic pathways are dependent on expensive cofactors like NAD(P)H and ATP. nih.govillinois.edu For a biocatalytic process to be economically viable, these cofactors must be regenerated in situ. nih.govillinois.edu Effective cofactor regeneration drives the reaction to completion, simplifies product isolation, and prevents the accumulation of inhibitory by-products. illinois.eduillinois.edu

In the context of phenylglycine synthesis, which involves dehydrogenase enzymes, maintaining a sufficient supply of the reduced cofactor NADH is critical. nih.gov To address the potential shortage of NADH, as well as other co-substrates like NH4+ and 2-oxoglutarate, cofactor self-sufficient systems have been engineered in whole-cell biocatalysts. nih.gov

Several enzymatic systems can be employed for NADH regeneration:

Formate Dehydrogenase (FDH): This enzyme utilizes formate as an inexpensive substrate, converting it to easily removable CO2 while reducing NAD+ to NADH. nih.govillinois.edu

Glucose Dehydrogenase (GDH): This enzyme uses glucose to regenerate NADH. illinois.edu

Glutamate Dehydrogenase (GDH): In one engineered system for L-phg production, GDH was used to convert the by-product L-glutamate back into 2-oxoglutarate and NH4+, simultaneously regenerating NADH from NAD+. nih.govnih.gov

By introducing these regeneration modules into the production host, the redox balance is maintained, leading to a significant increase in the final product yield. nih.govnih.gov

Chemical Synthesis Routes

The final step in producing this compound is the N-formylation of the D-phenylglycine molecule, which is typically achieved through chemical synthesis.

N-Formylation of Alpha-Amino Esters

The N-formylation of amino acids is a fundamental reaction in peptide chemistry. Various methods have been developed to achieve this transformation, often performed on the amino acid ester to improve solubility and prevent side reactions.

A common approach involves reacting the amino acid ester with a formylating agent. google.com One simple and mild method for the N-formylation of α-amino esters proceeds through an intermediate oxaziridine, which avoids the need for specific, often harsh, formylating agents and yields the N-formyl product in high yield. researchgate.net Another established process utilizes formamide (B127407) to formylate amino acid ester hydrochlorides. google.com

More recent developments include peroxide-mediated methods. One such protocol uses glyoxylic acid as the formyl source in a radical decarboxylative coupling reaction with the amino acid ester. chemrxiv.orgchemrxiv.org This approach is advantageous as it produces only water and carbon dioxide as by-products. chemrxiv.org Depending on the substrate, hydrogen peroxide (H2O2) or tert-Butyl hydroperoxide (TBHP) can be used as the peroxide. chemrxiv.org Other formylating agents like dimethylformamide (DMF) have also been used in the presence of a catalyst. researchgate.net

| Method | Formylating Agent | Key Features |

| Oxaziridine Intermediate | Not specified (in situ formation) | Mild conditions, high yield, avoids specific formylating agents. researchgate.net |

| Formamide Reaction | Formamide | Reacts with amino acid ester hydrochlorides. google.com |

| Peroxide-Mediated Coupling | Glyoxylic Acid | Forms only water and CO2 as by-products; metal-free. chemrxiv.orgchemrxiv.org |

| Catalytic Formylation | Dimethylformamide (DMF) | Utilizes a catalyst such as diethyl phosphite/imidazole. researchgate.net |

Stereoselective Formylation Strategies

A critical challenge in the synthesis of this compound is maintaining the stereochemical integrity of the chiral center during the formylation step. Phenylglycine derivatives are known to be particularly susceptible to racemization. monash.edu Therefore, the chosen formylation strategy must be non-racemizing.

The goal is not typically a stereoselective formylation reaction in itself, but rather the quantitative formylation of enantiomerically pure D-phenylglycine or its ester without loss of optical purity. Methods that proceed under mild conditions are generally preferred. For instance, the N-formylation of α-amino esters via an oxaziridine intermediate has been reported to proceed without racemization. researchgate.net

Another strategy to obtain the desired enantiomer involves the resolution of a racemic mixture. For example, an enzymatic process can be used for the stereoselective resolution of N-acyl-DL-phenylglycine esters. In this process, an immobilized enzyme selectively hydrolyzes the L-enantiomer, leaving the N-acyl-D-phenylglycine ester, which can then be isolated. google.com While this is not a direct stereoselective formylation, it is a method to obtain the N-acylated D-enantiomer from a racemic mixture. The subsequent formylation would still need to be conducted under conditions that preserve stereochemistry.

Preparation from DL-Mandelic Acid or D-Mandelic Acid

A direct synthetic route to D-phenylglycine from D-mandelic acid has been developed, offering high yields and purity. This method involves a one-step reaction where D-mandelic acid is reacted with deionized water, concentrated ammonia, and a compound containing an amide group, such as amidosulfuric acid, in a reactor. google.com The reaction progress is monitored by HPLC analysis, and upon completion (when the D-mandelic acid content is below 2%), the product is isolated through crystallization. google.com This process is advantageous due to its simplicity, readily available raw materials, and high yield, making it suitable for industrial-scale production. google.com

The subsequent N-formylation of the synthesized D-phenylglycine to yield this compound can be achieved using various formylating agents. A common and effective reagent for this transformation is acetic formic anhydride. wikipedia.orgorgsyn.orgresearchgate.net This mixed anhydride can be prepared by reacting sodium formate with acetyl chloride or by the reaction of acetic anhydride with formic acid. wikipedia.orgorgsyn.org The formylation of amino acids like D-phenylglycine using acetic formic anhydride is typically carried out under mild conditions and results in good yields of the N-formyl derivative. researchgate.net The reaction involves the nucleophilic attack of the amino group of D-phenylglycine on the formyl group of the anhydride.

Another practical method for N-formylation utilizes aqueous formic acid in the presence of a suitable solvent like toluene, with a Dean-Stark trap to remove water. scispace.com This procedure is advantageous as it does not require strictly anhydrous conditions and often provides the N-formyl product in high purity without the need for extensive purification. scispace.com

Table 1: Synthesis of D-Phenylglycine from D-Mandelic Acid

| Reactants | Reaction Conditions | Product | Key Advantages |

|---|

Table 2: N-Formylation of D-Phenylglycine

| Formylating Agent | Reaction Conditions | Product | Notes |

|---|---|---|---|

| Acetic Formic Anhydride | Mild conditions | This compound | Reagent is sensitive to moisture wikipedia.orgscispace.com |

Strecker Synthesis Coupling with Nitrilase Reaction

A chemoenzymatic approach combines the classical Strecker synthesis with an enzymatic nitrilase reaction for the enantioselective production of D-phenylglycine. The initial chemical step involves the reaction of benzaldehyde, cyanide, and ammonia to form racemic phenylglycinonitrile. reddit.com This racemic intermediate is then subjected to an enzymatic resolution using a nitrilase enzyme.

Researchers have investigated variants of the nitrilase from Pseudomonas fluorescens EBC191 for the conversion of rac-phenylglycinonitrile. reddit.com By employing a mutant of E. coli that expresses a highly (R)-specific nitrilase variant, (R)-phenylglycine (D-phenylglycine) can be synthesized with high enantiomeric excess (ee-values ≥ 95%) and in yields up to 81% relative to the initial benzaldehyde. reddit.com This process operates as a dynamic kinetic resolution, where the unreacted (S)-phenylglycinonitrile is racemized in situ under the alkaline reaction conditions, allowing for a theoretical yield greater than 50%. reddit.com

The optimization of the initial Strecker synthesis is crucial to maximize the yield of phenylglycinonitrile and to ensure conditions compatible with the subsequent enzymatic step. Mildly alkaline conditions (pH 9.5) have been found to be optimal for both the formation and in-situ racemization of the aminonitrile. reddit.com

Once D-phenylglycine is obtained through this chemoenzymatic route, it is then N-formylated using methods such as treatment with acetic formic anhydride or aqueous formic acid, as described in the previous section, to produce the final this compound.

Table 3: Chemoenzymatic Synthesis of D-Phenylglycine

| Step | Reactants/Enzyme | Product | Key Findings |

|---|---|---|---|

| 1. Strecker Synthesis | Benzaldehyde, Potassium Cyanide, Ammonia | rac-Phenylglycinonitrile | Optimized at pH 9.5 for maximum yield and in-situ racemization reddit.com |

Chiral Resolution Techniques for D-Phenylglycine Esters

The chiral resolution of racemic phenylglycine derivatives provides another important pathway to obtain the enantiopure D-isomer. Enzymatic resolution of N-acyl-DL-phenylglycine esters is a particularly effective method. This technique involves the stereoselective hydrolysis of the L-enantiomer of the ester by an enzyme, leaving the D-enantiomer of the ester unreacted.

A patented process describes the use of an enzyme bonded to a carrier to hydrolyze the ester or amide group of an N-acyl-L-phenylglycine ester or amide in a solution containing the racemic mixture. google.com This leaves the N-acyl-D-phenylglycine ester or amide, which can then be separated. Subsequent hydrolysis of the ester and acyl groups under acidic conditions yields D-phenylglycine. google.com This method allows for processing at higher concentrations compared to using carrier-free enzymes. google.com For instance, using immobilized α-chymotrypsin for the resolution of N-acetyl-DL-phenylglycine ethyl ester, the N-acetyl-D-phenylglycine ethyl ester can be recovered with high purity. google.com The enzymatic resolution is typically carried out at a pH between 6 and 8 and a temperature of 20° to 40°C. google.com

The resulting N-acyl-D-phenylglycine ester can then be deacylated and deformylated to give D-phenylglycine, which is subsequently formylated to yield this compound. Alternatively, if the starting material is N-formyl-DL-phenylglycine ester, the resolution would directly yield N-formyl-D-phenylglycine ester after separation from the hydrolyzed L-amino acid.

Table 4: Enzymatic Resolution of N-acetyl-DL-phenylglycine Ethyl Ester

| Enzyme | Substrate | Products after Separation | Reaction Conditions | Yield of D-enantiomer |

|---|

Detailed Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Data

A comprehensive article detailing the advanced characterization and structural elucidation of the chemical compound this compound, as outlined by the user's specific instructions, cannot be generated at this time. Extensive searches for the requisite scientific data, including detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, have yielded insufficient information to produce a thorough and scientifically accurate report.

While general information on related compounds such as D-phenylglycine, N-phenylglycine, and other N-formylated amino acids is available, specific experimental data for this compound remains elusive in the public domain. The creation of a scientifically rigorous article necessitates access to primary research findings, including ¹H NMR and ¹³C NMR spectra with peak assignments, 2D NMR correlational data, studies on chiral recognition using NMR, and detailed mass spectrometry fragmentation patterns.

The requested article structure, which includes subsections on ¹H NMR Analysis, ¹³C NMR Analysis, 2D NMR Experiments for Structural Connectivity, NMR in Chiral Recognition Studies, and Mass Spectrometry, requires a level of detail that can only be achieved through the analysis of actual experimental data. Without access to peer-reviewed studies or spectral databases containing this specific information for this compound, any attempt to generate the requested content would be speculative and fall short of the required standards of scientific accuracy and detail.

Therefore, until such data becomes publicly available through scientific literature or databases, the generation of the requested in-depth article on the advanced characterization and structural elucidation of this compound is not feasible.

Advanced Characterization and Structural Elucidation of Formyl D Phenylglycine

Spectroscopic Techniques for Molecular Structure Determination

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For Formyl-D-phenylglycine (C₉H₉NO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The technique's high resolving power allows for the differentiation of mass-to-charge ratios (m/z) to several decimal places.

The theoretical exact mass of the neutral molecule [M] of this compound is calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). When analyzed, typically via electrospray ionization (ESI), the molecule is often observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻ in positive and negative ion modes, respectively. The experimentally measured mass is then compared to the theoretical value, with a minimal mass error (typically <5 ppm) confirming the elemental formula.

Table 1: Theoretical Mass Data for this compound (C₉H₉NO₃)

| Species | Theoretical Exact Mass (Da) |

|---|---|

| [M] | 179.05824 |

| [M+H]⁺ | 180.06552 |

| [M-H]⁻ | 178.05097 |

This interactive table outlines the theoretical exact masses for different ionic species of this compound, which are used as reference points in HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, helping to elucidate the compound's structure. For this compound, a precursor ion (e.g., the [M+H]⁺ ion at m/z 180.0655) is isolated and then subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern is predictable based on the molecule's structure. Key fragmentations for an N-formylated amino acid like this compound would likely involve:

Loss of water (H₂O): A common fragmentation from the carboxylic acid group.

Loss of carbon monoxide (CO): Can occur from both the formyl and carboxylic acid groups.

Cleavage of the bond between the alpha-carbon and the phenyl group: This would lead to characteristic ions representing the phenyl moiety and the remaining amino acid backbone.

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

Analysis of the m/z values of these fragment ions allows for the reconstruction of the molecule's structural components, confirming the presence of the formyl group, the phenylglycine core, and the carboxylic acid moiety. matrixscience.com

Table 2: Plausible MS/MS Fragmentations of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Identity |

|---|---|---|---|

| 180.0655 | H₂O | 162.0550 | Dehydrated precursor |

| 180.0655 | CO | 152.0709 | Loss of formyl CO |

| 180.0655 | HCOOH | 134.0600 | Loss of formic acid |

This interactive table shows potential fragmentation pathways for the protonated this compound molecule, which are used to confirm its chemical structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful technique for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide, carboxylic acid, and aromatic functionalities. libretexts.orgvscht.cz

Key expected absorption bands include:

O-H Stretch (Carboxylic Acid): A very broad band typically appearing in the range of 3300-2500 cm⁻¹. libretexts.org

N-H Stretch (Amide): A moderate to sharp band around 3300 cm⁻¹.

C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹. masterorganicchemistry.com

C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹. masterorganicchemistry.com

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹. masterorganicchemistry.com

C=O Stretch (Amide I band): A strong, sharp band typically around 1650-1680 cm⁻¹.

N-H Bend (Amide II band): A moderate band around 1550 cm⁻¹.

C=C Stretch (Aromatic): Several bands in the 1600-1450 cm⁻¹ region. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Amide | N-H Stretch | ~3300 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Amide | C=O Stretch (Amide I) | 1680 - 1650 | Strong |

This interactive table summarizes the key IR absorption bands expected for this compound, linking specific molecular vibrations to regions in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the primary chromophore responsible for UV absorption is the phenyl group. The presence of the amide and carboxylic acid groups can slightly modify the absorption profile.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol or ethanol) is expected to show characteristic absorption bands in the UV region. A study on the related compound N-phenylglycine showed an absorption maximum (λmax) at 345 nm, which is attributed to the π-π* transitions within the aromatic system. researchgate.net Similar transitions would be expected for this compound, likely appearing below 300 nm.

X-ray Crystallography for Absolute Configuration

While spectroscopic methods confirm the chemical structure, X-ray crystallography provides the definitive, unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. To determine the absolute stereochemistry of this compound, a single crystal of high quality is required.

The technique involves diffracting a beam of X-rays off the ordered lattice of atoms in the crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions can be determined with high precision. For chiral molecules, specialized techniques involving anomalous dispersion are used to determine the absolute configuration (R or S) without reference to any other chiral substance. rsc.org While specific crystallographic data for this compound is not widely published, analysis of the related N-formylglycine has been reported, demonstrating the feasibility of this technique for N-formylated amino acids. researchgate.net The absolute configuration of derivatives of D-phenylglycine has also been confirmed using X-ray crystallography. acs.org

Chiral Analytical Techniques for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of a chiral compound is critical. Chiral analytical techniques are designed to separate and quantify the enantiomers (D and L forms) of a molecule. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. chromatographyonline.com

For this compound, a CSP based on macrocyclic glycopeptides (like teicoplanin) or polysaccharide derivatives is often effective for achieving separation from its L-enantiomer. sigmaaldrich.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The enantiomeric excess (e.e.) can be precisely calculated by integrating the peak areas of the two enantiomers in the chromatogram. Studies have demonstrated the successful chiral separation of the parent compound, phenylglycine, using these methods. nih.govresearchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| D-phenylglycine |

| N-formylglycine |

| N-phenylglycine |

Chemical Transformations and Reaction Pathways

Racemization and Epimerization Studies of Phenylglycines

Phenylglycine and its derivatives are notably susceptible to racemization at the α-carbon, a phenomenon of significant concern, particularly in peptide synthesis. This increased propensity for epimerization is attributed to the heightened acidity of the α-proton, which is stabilized by the adjacent aromatic phenyl ring through resonance, facilitating its abstraction under basic conditions. researchgate.netrsc.org The resulting carbanion or enolate intermediate can be reprotonated from either face, leading to a loss of stereochemical integrity. researchgate.net

Studies on phenylglycine-containing peptides have systematically investigated the factors influencing the rate of racemization. The critical steps where racemization predominantly occurs during solid-phase peptide synthesis (SPPS) are the base-catalyzed coupling of the N-protected phenylglycine residue and, to a lesser extent, the repeated exposure to basic conditions during the removal of the N-terminal protecting group (e.g., Fmoc). researchgate.netnih.govdiabetesjournals.org

The choice of coupling reagents and the base used for activation and deprotection significantly impacts the degree of epimerization. Strong bases and extended reaction times are generally associated with higher levels of racemization. researchgate.net Research has shown that using specific combinations of coupling reagents, such as DEPBT or COMU, with sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-diisopropylethylamine (DIPEA), can effectively suppress racemization during the critical coupling step. researchgate.net While specific studies focusing exclusively on N-formylated D-phenylglycine are limited, the general principles derived from studies on N-Fmoc and other N-acyl protected phenylglycines are considered directly applicable. The electron-withdrawing nature of the formyl group may influence the acidity of the α-proton, but the fundamental susceptibility to base-catalyzed racemization remains the primary characteristic.

Table 1: Influence of Reaction Conditions on Phenylglycine Racemization in Peptide Synthesis

| Factor | Condition | Effect on Racemization | Reference |

|---|---|---|---|

| Base | Strong bases (e.g., DBU) | Increases racemization | researchgate.net |

| Sterically hindered bases (e.g., TMP, DIPEA) | Reduces racemization | researchgate.net | |

| Coupling Reagent | Standard reagents (e.g., HBTU/HOBt) | Can lead to significant racemization | diabetesjournals.org |

| Uronium-type reagents (e.g., COMU) | Reduced racemization | researchgate.netdiabetesjournals.org | |

| Phosphonium-based reagents (e.g., DEPBT) | Minimal racemization | researchgate.net | |

| Process Step | Fmoc-group removal (deprotection) | Minor contribution | nih.gov |

| Amino acid activation/coupling | Major contribution | researchgate.netnih.gov |

| Temperature | Microwave-assisted SPPS at 50°C | Can limit racemization with right reagents | nih.gov |

Functional Group Interconversions on the Formyl Group

The N-formyl group of Formyl-D-phenylglycine is a versatile functional handle that can participate in various chemical transformations. These interconversions allow for the modification of the amino acid's properties and its incorporation into more complex molecular architectures. The formyl group, being the simplest acyl group, can be introduced onto the nitrogen atom of D-phenylglycine through various formylating agents, such as formic acid activated with DCC or the use of formamide (B127407) at elevated temperatures. researchgate.netgoogle.com

Once installed, the formyl group can undergo several key reactions:

Deformylation: The formyl group can be removed under specific acidic or basic conditions to regenerate the free amine of D-phenylglycine.

Reduction: The carbonyl of the formyl group can be reduced to a methyl group, converting N-formyl-D-phenylglycine into N-methyl-D-phenylglycine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Isocyanide: The N-formyl group can serve as a precursor to an isocyanide (isonitrile) functional group. This is a valuable transformation as isocyanides are important building blocks in multicomponent reactions (e.g., the Ugi reaction) and are found in some natural products. The conversion is often accomplished via dehydration of the formamide using reagents like phosphorus oxychloride (POCl₃) or tosyl chloride in the presence of a base. nih.gov

Transformylation: The formyl group can be transferred from N-formylamino acids to other nucleophilic groups, such as the amino groups of other amino acids or their esters. acs.org This reaction highlights the reactivity of the formyl group as an acyl donor. acs.org

Table 2: Selected Functional Group Interconversions of the N-Formyl Group

| Reaction | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | N-Methyl | nih.gov |

| Conversion to Isocyanide | Phosphorus oxychloride (POCl₃), Pyridine | Isocyanide (-N≡C) | nih.gov |

| Transformylation | Amino acid esters | N-Formyl (on new amine) | acs.org |

Derivatization Strategies for Spectroscopic Analysis

Spectroscopic analysis of this compound, particularly for determining enantiomeric purity or for detection in complex mixtures, often benefits from chemical derivatization. These strategies aim to introduce a chromophore, a fluorophore, or a chirally distinctive group to facilitate analysis by techniques like UV-Vis spectroscopy, HPLC, or Nuclear Magnetic Resonance (NMR).

For NMR Spectroscopy: To determine the enantiomeric excess or absolute configuration of D-phenylglycine (often after removal of the formyl group), chiral derivatizing agents (CDAs) are employed. These reagents react with the amino acid to form diastereomers, which, unlike enantiomers, are distinguishable in the NMR spectrum. nih.gov Reagents like Mosher's acid chloride (MTPA-Cl) or novel carbonate-based agents can be used. nih.gov Isotopic labeling, specifically ¹³C-formylation, is another powerful technique. nih.gov Derivatizing an amino metabolite mixture with ¹³C-formic acid introduces a unique ¹H-¹³C spin system, which can be detected with high resolution and sensitivity using 2D NMR experiments like HSQC, allowing for improved profiling in complex biofluids. nih.gov

For HPLC and Mass Spectrometry: For HPLC analysis, derivatization is used to enhance detectability and improve chromatographic separation. Chiral derivatizing agents like Marfey's reagent (FDAA) react with the amino group to yield diastereomers that can be readily separated on a standard reversed-phase HPLC column and detected by UV-Vis or mass spectrometry (MS). nih.gov This allows for sensitive quantification of the D- and L-enantiomers.

For UV-Vis Spectroscopy: Phenylglycine itself has a UV absorbance due to the phenyl ring, but its derivatives often lack a strong chromophore in the visible region. mabion.euresearchgate.net To enhance UV-Vis detection, especially after chromatographic separation, post-column derivatization can be employed. For instance, amino acids can be complexed with metal ions, such as copper(II), to form complexes that exhibit significant absorbance in the UV region, thereby increasing detection sensitivity by several orders of magnitude. nih.gov

Table 3: Derivatization Strategies for Spectroscopic Analysis of Phenylglycine Derivatives

| Analytical Technique | Derivatization Strategy | Purpose | Reference |

|---|---|---|---|

| NMR Spectroscopy | Reaction with Chiral Derivatizing Agents (e.g., MTPA-Cl) | Formation of diastereomers for enantiomeric purity determination | nih.gov |

| ¹³C-Formylation | Introduction of ¹H-¹³C spin system for enhanced 2D NMR profiling | nih.gov | |

| HPLC-MS | Reaction with Marfey's Reagent (FDAA) | Formation of UV-active diastereomers for chiral separation | nih.gov |

| UV-Vis Spectroscopy | Complexation with Cu(II) ions | Formation of UV-absorbing metal complexes to enhance sensitivity | nih.gov |

Applications and Research Directions

Formyl-D-phenylglycine as a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to generate a new stereocenter with a defined configuration. N-Formyl-D-phenylglycine is utilized in this capacity, where the formyl group serves as a protecting group for the amine, preventing unwanted reactions while allowing the carboxyl group to participate in synthesis. The phenylglycine backbone provides a stereochemically defined scaffold for constructing more complex chiral molecules.

D-phenylglycine and its derivatives are critical side-chain precursors for a wide range of semi-synthetic β-lactam antibiotics. nih.gov These antibiotics are characterized by a four-membered β-lactam ring and are cornerstones of modern medicine. nih.gov The incorporation of the D-phenylglycine moiety is crucial for the antibacterial activity of many widely used penicillins and cephalosporins. nih.govresearchgate.net The worldwide production of D-phenylglycine is substantial, exceeding 5000 tons per year due to its industrial relevance. nih.gov The N-formyl group can be used as a protecting group during the chemical synthesis steps involved in attaching the side chain to the β-lactam core, such as 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA). researchgate.netrsc.org

| Antibiotic Class | Specific Antibiotic | Core Structure |

|---|---|---|

| Penicillins | Ampicillin (B1664943) | 6-APA |

| Penicillins | Mezlocillin | 6-APA |

| Penicillins | Apalcillin | 6-APA |

| Cephalosporins | Cephalexin | 7-ADCA |

| Cephalosporins | Cefradine | 7-ADCA |

| Cephalosporins | Cefaclor | 7-ADCA |

| Cephalosporins | Cephaloglycin | 7-ACA (7-aminocephalosporanic acid) |

Beyond its primary role in antibiotics, the D-phenylglycine scaffold is incorporated into other pharmaceutically relevant molecules. Its derivatives have been explored in the design and synthesis of novel glitazones, which are potential antidiabetic agents that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net In one study, rationally designed glitazones incorporating a phenylglycine moiety showed significant antidiabetic activity and favorable pharmacokinetic profiles in preclinical models. researchgate.net Furthermore, enantiopure oxazolidinones derived from D-phenylglycine have been used as effective chiral auxiliaries in the asymmetric synthesis of 3-amino-β-lactams. nih.gov Complex 3-enamides derived from D-phenylglycine have also been used to generate bioactive molecules containing chiral arylamines through nickel-catalyzed hydroamination reactions. acs.org

This compound can be used as a building block in solid-phase peptide synthesis (SPPS). The formyl group acts as a simple and effective protecting group for the N-terminus. Phenylglycine-containing peptides are of interest in medicinal chemistry; however, their synthesis can be complicated by the tendency of the α-proton to be abstracted under basic conditions, leading to racemization. researchgate.netfao.org Studies have shown that the choice of coupling reagents and bases is critical to prevent epimerization during the incorporation of a phenylglycine residue. researchgate.net The use of reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with sterically hindered bases can significantly reduce racemization to negligible levels. researchgate.net While α-formylglycine (fGly) is a different, rare amino acid found in sulfatases, research into its synthesis provides insights into the chemical handling of formylated amino acids in peptide chemistry. whiterose.ac.ukchemrxiv.orgnih.gov

The rigid and well-defined stereochemical structure of D-phenylglycine makes it an attractive scaffold for drug discovery. Phenylglycine-type amino acids are found in a variety of natural products that exhibit a range of biological activities. rsc.org By using the D-phenylglycine core as a starting point, chemists can create libraries of new compounds with diverse functionalities. These libraries can then be screened for potential therapeutic activity against various biological targets. Its incorporation into glitazones for diabetes is one such example of its use as a foundational structure for novel drug candidates. researchgate.net

Chiral Recognition Studies Involving this compound

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. D-phenylglycine is frequently used as a model analyte in these studies due to its simple, well-defined chiral structure. Understanding these interactions is fundamental for developing enantioselective separation techniques, designing stereoselective catalysts, and explaining the specificity of biological receptors.

Molecular dynamics (MD) simulations have been employed to elucidate the enantiorecognition mechanisms between chiral selectors and analytes like phenylglycine derivatives. nih.gov These computational studies can reveal the specific intermolecular forces—such as hydrogen bonds, electrostatic interactions, and π-π stacking—that govern the formation of transient diastereomeric complexes, which is the basis for chiral separation. nih.govnsf.govresearchgate.net For example, simulations have been used to investigate the binding of chiral drugs to amino acid-based molecular micelles, providing insights into the key factors responsible for chiral recognition. nsf.govnsf.gov Other research has shown that self-assembled chiral nanoribbons formed from phenylglycine amphiphiles and metal ions can act as supramolecular nanozymes, demonstrating enantioselective catalysis. rsc.org

| Chiral Selector / System | Analyte(s) | Key Findings | Methodology |

|---|---|---|---|

| Zwitterionic Cinchona alkaloid-based chiral stationary phases (CSPs) | Dipeptides (e.g., D/L-Leucine-D/L-Phenylalanine) | Synergistic double ion-pairing is a primary driving force for recognition; salt bridges and hydrogen bonds are key interactions. nih.gov | HPLC, Molecular Dynamics (MD) Simulations nih.gov |

| Poly-(sodium undecyl-(L)-leucine-leucine) molecular micelle | Various chiral drugs (e.g., propranolol, alprenolol) | Shape, charge distribution, and stereoselective hydrogen bonding within binding pockets determine chiral recognition. nsf.govnsf.gov | Capillary Electrophoresis (CE), MD Simulations nsf.govnsf.gov |

| Phenylglycine amphiphile-metal ion complexes | L/D-DOPA (3,4-dihydroxy-L/D-phenylalanine) | Self-assembled chiral nanoribbons act as nanozymes with enantioselective catalytic activity. rsc.org | Spectroscopy, Electron Microscopy rsc.org |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides powerful tools for understanding the properties and reactivity of molecules like this compound at an atomic level. uit.noresearchgate.net These methods complement experimental work by providing insights into structures, energies, and dynamic processes that can be difficult to observe directly.

Molecular dynamics (MD) simulations are a prominent computational technique used to study phenylglycine. researchgate.net These simulations can model the behavior of a molecule over time, providing detailed information about its conformational dynamics and interactions with other molecules, such as a solvent, a receptor, or a chiral stationary phase. nih.govnsf.gov For instance, MD simulations have been used to calculate the binding free energy of different enantiomers to a chiral selector, which helps to explain and predict the experimental elution order in chromatography. nsf.gov These studies have identified that key interactions like salt bridges and hydrogen bonds are often responsible for the stability of the diastereomeric complexes that enable chiral recognition. nih.gov In silico molecular docking and MD simulations have also been used to predict the binding affinity of phenylglycine-containing glitazones to the PPARγ protein, guiding the design of new antidiabetic agents. researchgate.net

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and interaction mechanisms of molecules at an atomic level. mdpi.com While specific MD studies focusing exclusively on this compound are not extensively detailed in current literature, the methodology is well-established for analogous systems. For instance, MD simulations have been employed to explore the binding modes of aryl formyl piperidine derivatives with enzymes like monoacylglycerol lipase. mdpi.com

Such simulations typically run for hundreds of nanoseconds, tracking the trajectory of each atom based on a defined force field. nih.govnih.gov Key calculations involve long-range electrostatic forces, often handled by algorithms like the Particle Mesh Ewald (PME) method, and constraints on bond lengths to allow for efficient time integration. nih.govyoutube.com Analysis of these simulations can reveal crucial information, such as the binding free energy between a ligand and a protein, identifying key amino acid residues involved in the interaction. mdpi.com This approach provides a foundational framework for future in-silico studies to predict and understand how this compound and its derivatives interact with biological targets, guiding the design of new bioactive compounds.

Conformational Analysis and Stereochemical Influences

The stereochemistry and conformational flexibility of phenylglycine and its derivatives are critical determinants of their function and reactivity. rsc.org A defining structural feature of phenylglycine is the direct attachment of the bulky phenyl sidechain to the α-carbon. This arrangement, in contrast to proteinogenic aromatic amino acids that have a β-methylene spacer, severely restricts the rotational degrees of freedom of the aromatic side chain. rsc.org

This inherent structural constraint has profound stereochemical consequences. Phenylglycine is notably more prone to racemization—the conversion of a chiral molecule into an equal mixture of enantiomers—compared to other α-amino acids like alanine. rsc.orgresearchgate.net The increased acidity of the benzylic α-proton facilitates this process. researchgate.net The electronic nature of substituents on the phenyl ring can further influence racemization rates; electron-withdrawing groups tend to increase the rate, while electron-donating groups can decrease it. rsc.org

Advanced spectroscopic techniques combined with computational chemistry have enabled the precise characterization of phenylglycine's conformational landscape. Using Fourier transform microwave spectroscopy, researchers have identified and characterized distinct conformers of neutral phenylglycine in the gas phase. nih.gov These stable conformations are stabilized by a network of intramolecular hydrogen bonds, as detailed in the table below.

Table 1: Identified Conformers of Phenylglycine and Stabilizing Interactions

| Conformer | Stabilizing Intramolecular Bonds |

| Most Stable | N-H···O=C, N-H···π (with the aromatic ring), and a cis-COOH interaction. nih.gov |

| Second Conformer | O-H···N interaction between the carboxylic acid hydroxyl group and the amine nitrogen. nih.gov |

This detailed understanding of the conformational preferences and stereochemical stability is vital for designing peptides and other molecules where precise three-dimensional structure is essential for biological activity. rsc.orgresearchgate.net

Patent Landscape and Industrial Relevance in Fine Chemical Production

The industrial significance of this compound is intrinsically linked to its parent compound, D-phenylglycine. D-phenylglycine is a crucial chiral building block in the fine chemical industry, primarily for the production of life-saving antibiotics. nih.govfengchengroup.com It serves as a key precursor for the synthesis of a wide range of semi-synthetic β-lactam antibiotics, with global production volumes exceeding 5,000 tons per year. nih.gov

Key applications of D-phenylglycine include:

Penicillins: It is a fundamental component in the manufacture of broad-spectrum penicillins such as Ampicillin. nih.gov

Cephalosporins: It is widely used in the synthesis of numerous cephalosporins, including Cefalexin, Cefaclor, and Cefradine. nih.gov

The patent landscape reflects this industrial importance. Numerous patents detail processes for the production and resolution of D-phenylglycine and its derivatives. For example, patents describe methods for preparing DL-phenylglycine amide as a starting material for D-phenylglycine, which is then used in penicillin synthesis. epo.org Other patents focus on improving the synthesis of D-phenylglycine itself or its ester derivatives, which are also key intermediates. google.comgoogle.com This sustained patent activity underscores the ongoing commercial demand and the continuous effort to optimize production processes for this vital pharmaceutical intermediate.

Future Research Perspectives and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A significant challenge in the production of D-phenylglycine has been the reliance on conventional chemical synthesis methods. These processes are often based on petrochemical feedstocks, involve multiple steps, consume considerable energy, and can generate substantial chemical waste. nih.gov Consequently, a major focus of future research is the development of more sustainable and environmentally friendly production routes.

A promising frontier is the use of fermentative processes and biocatalysis. Researchers are actively developing synthetic biology approaches to engineer microorganisms for the direct fermentative production of D-phenylglycine. nih.govnih.gov This involves constructing artificial D-phenylglycine operons by combining genes from different bacterial species and expressing them in optimized host strains like Streptomyces lividans. nih.govresearchgate.net One notable strategy involves replacing the native L-aminotransferase in a biosynthetic pathway with a stereo-inverting D-aminotransferase to yield the desired D-enantiomer directly. nih.gov These bio-based routes offer the potential for high chemo-, regio-, and stereoselectivity, starting from renewable feedstocks and operating under milder conditions, thereby reducing the environmental impact of production. nih.gov

Exploration of Novel Biological Activities of this compound Derivatives

While the primary application of D-phenylglycine is in antibiotics, the broader family of phenylglycine-containing molecules exhibits a remarkable diversity of biological activities. Phenylglycine residues are found in a wide array of natural products with potent therapeutic properties, suggesting a rich field for the exploration of novel activities in this compound derivatives. rsc.org

Table 2: Biological Activities of Natural Products Containing Phenylglycine Scaffolds

| Biological Activity | Example Natural Product(s) |

| Antibacterial | Glycopeptide antibiotics (e.g., Vancomycin, Teicoplanin), Dityromycin. rsc.org |

| Antiviral (Anti-HIV) | Complestatin, Chloropeptin. rsc.org |

| Antiviral (Anti-influenza) | Kistamicin. rsc.org |

| Transcription Inhibition | Targeting bacterial RNA polymerases. rsc.org |

Future research is aimed at synthesizing and screening libraries of this compound derivatives to uncover new therapeutic applications. acs.orgnih.gov The synthesis of complex 3-enamides from D-phenylglycine has already been shown to generate diverse bioactive molecules. acs.org Furthermore, investigations into related compounds have revealed unexpected activities; for instance, certain L-phenylglycine derivatives have been patented for their potential as antidiabetic agents. mdpi.com This precedent supports the hypothesis that systematic modification of the this compound scaffold could yield novel drug candidates for a range of diseases beyond bacterial infections, including viral diseases and metabolic disorders. mdpi.commdpi.com

Advanced Characterization Techniques for Complex Biological Systems

Understanding the behavior of this compound within complex biological environments, such as pharmaceutical formulations, is crucial for ensuring product stability and efficacy. Future research will increasingly rely on a suite of advanced characterization techniques to probe the physical and chemical properties of these systems at a molecular level. researchgate.net

Techniques such as Differential Scanning Calorimetry (DSC) are valuable for assessing the thermal behavior of the compound and its interactions with excipients in a formulation. For probing structural details, scattering techniques are particularly powerful. These include:

Wide-Angle X-ray Diffractometry (XRD): Provides critical information about the crystalline or amorphous state of the compound, which is vital for stability and dissolution. researchgate.net

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques offer insights into the size, shape, and interactions of molecules and their aggregates in solution, providing a deeper understanding of formulation stability and protein-excipient interactions. researchgate.net

These advanced analytical tools, complemented by high-resolution spectroscopic methods like Fourier transform microwave spectroscopy used for fundamental conformational analysis, will be indispensable for the rational design of stable and effective biological formulations containing this compound and its derivatives. nih.govresearchgate.net

Integration of in silico and Experimental Approaches in Design and Discovery

The design and discovery of novel therapeutic agents based on the this compound scaffold are significantly accelerated by the synergistic integration of computational (in silico) and traditional laboratory-based (experimental) methods. This iterative cycle of computational prediction followed by experimental validation allows for a more rational, cost-effective, and time-efficient approach to identifying and optimizing lead compounds. The process enables researchers to navigate the vast chemical space and focus resources on molecules with the highest probability of success.

The integrated workflow typically begins with in silico techniques to design and screen virtual libraries of this compound derivatives. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to predict the biological activities and binding affinities of designed compounds against a specific biological target. nih.govmdpi.com QSAR models establish a mathematical correlation between the physicochemical properties of the molecules and their biological activity, allowing for the prediction of potency for newly designed analogs. mdpi.comwu.ac.th Molecular docking simulations provide insights into the potential binding modes and interactions of the compounds within the active site of a target protein, which helps in prioritizing candidates for synthesis. nih.govnih.gov

Once a set of promising candidates is identified computationally, the process moves to the experimental phase. This involves the chemical synthesis of the prioritized this compound derivatives. ijpsjournal.com Following synthesis and purification, the compounds undergo rigorous experimental validation to ascertain their actual biological activity. In vitro assays are conducted to measure key parameters, such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀), which quantify the potency of the compounds against the intended target. scienceopen.comnih.gov

The experimental data obtained are then used to refine and validate the initial in silico models. A strong correlation between the predicted and observed activities enhances the reliability of the computational models for future predictions. scienceopen.com Discrepancies, on the other hand, provide valuable information for improving the models. This feedback loop, where experimental results inform the next round of computational design, is a cornerstone of modern drug discovery. scienceopen.com

For instance, a study on a series of novel synthetic phenyl ketone derivatives, which are structurally related to phenylglycine, demonstrated the efficacy of this integrated approach. Computational tools were first used to predict the drug-likeness and biological targets of twelve designed compounds. scienceopen.comnih.gov Subsequent synthesis and in vitro testing confirmed that the compounds exhibited potent activity, with EC₅₀ values that corroborated the initial computational predictions. scienceopen.com This validation underscores the power of a presynthesis prediction strategy to reduce costs and streamline the discovery process. scienceopen.comnih.gov

The following interactive data table illustrates a representative comparison between in silico predictions and experimental results for a hypothetical series of this compound analogs, based on methodologies described in related studies. scienceopen.com

Interactive Data Table: Comparison of Predicted and Experimental Activity for this compound Analogs

| Compound ID | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted Activity (QSAR, pIC₅₀) | Experimental Activity (IC₅₀, µM) |

| FDPG-001 | -8.5 | 6.8 | 0.15 |

| FDPG-002 | -7.2 | 6.1 | 0.79 |

| FDPG-003 | -9.1 | 7.2 | 0.06 |

| FDPG-004 | -6.5 | 5.8 | 1.58 |

| FDPG-005 | -8.8 | 7.0 | 0.10 |

This iterative and integrated approach, combining the predictive power of computational chemistry with the definitive results of experimental biology, is crucial for efficiently advancing this compound derivatives through the drug discovery pipeline. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.